N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound characterized by its intricate molecular structure and the presence of several functional groups. This compound falls under the category of heterocyclic compounds, which are known for their diverse chemical and biological properties. The unique combination of an oxadiazole ring, a pyridine ring, and an acetamide group contributes to its potential applications in medicinal chemistry and pharmacology.
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves several multi-step processes:
Each step requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is C25H24N4O5. The compound features multiple rings and functional groups that contribute to its chemical behavior:
Property | Data |
---|---|
Molecular Weight | 460.49 g/mol |
InChI | InChI=1S/C25H24N4O5 |
SMILES | COc(ccc(-c1noc(C2=CC=CN(CC(NCCc3ccccc3)=O)C2=O)n1)c1)c1OC |
The compound has a significant number of hydrogen bond acceptors (9) and donors (1), which may influence its solubility and reactivity.
The chemical reactivity of N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be explored through various reactions typical for compounds containing oxadiazole and pyridine functionalities. These include:
Reaction conditions such as solvent choice and temperature can significantly affect yields and selectivity in these transformations.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide likely involves interactions with specific molecular targets within biological systems. Potential mechanisms include:
Further studies are necessary to elucidate specific targets and validate these proposed mechanisms through experimental data.
The physical properties of N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide include:
Property | Value |
---|---|
Partition Coefficient (logP) | 2.529 |
Water Solubility (LogSw) | -3.02 |
Polar Surface Area | 86.932 |
The compound exhibits significant hydrogen bond donor and acceptor characteristics which can influence its solubility and interaction with biological molecules.
N-(3,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has potential applications in various scientific fields:
Continued research into this compound could lead to significant advancements in therapeutic applications based on its unique chemical properties and mechanisms of action.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2